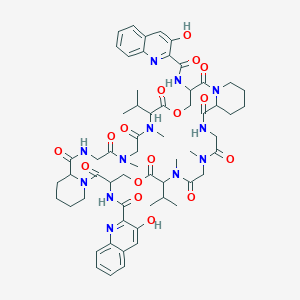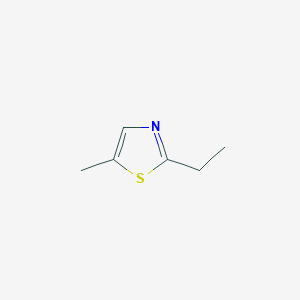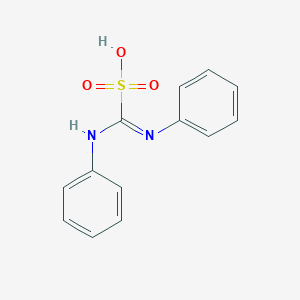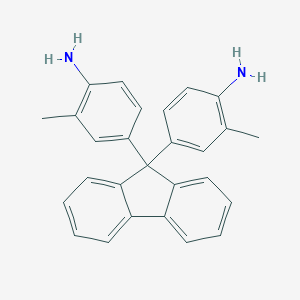
9,9-Bis(4-amino-3-methylphenyl)fluorene
Descripción general
Descripción
9,9-Bis(4-amino-3-methylphenyl)fluorene , also known by other names such as 2,2’-Dimethyl-4,4’-(9-fluorenylidene)dianiline and 4,4’-(9-Fluorenylidene)di-o-toluidine , is a chemical compound with the molecular formula C27H24N2 . It appears as a white to yellow-red crystalline powder and has a melting point range of 230°C to 236°C . Let’s explore further:
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application in the Synthesis of Fluorinated Polyimides
Specific Scientific Field
Polymer Science and Material Engineering
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used as a monomer in the synthesis of organosoluble and light-colored fluorinated polyimides .
Methods of Application or Experimental Procedures
A novel fluorinated diamine monomer, 9,9-bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]fluorene ( II) was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Results or Outcomes
These polymers had inherent viscosities ranging from 0.84 to 1.03 dL/g and were soluble in a variety of organic solvents such as NMP, DMAc, DMF, and DMSO . Polyimide films V a-f had tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa .
Application in the Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene
Specific Scientific Field
Organic Chemistry
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene .
Methods of Application or Experimental Procedures
A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .
Results or Outcomes
BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
Application in Optoelectronic Devices
Specific Scientific Field
Optoelectronics and Material Science
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is widely used in optoelectronic devices such as Organic Light Emitting Diodes (OLED) and organic solar cells .
Methods of Application or Experimental Procedures
The compound is incorporated into the active layer of the device, where it contributes to the generation of light or electricity .
Results or Outcomes
The use of this compound in optoelectronic devices can enhance their performance, including their efficiency and lifespan .
Application in Photosensitive Materials
Specific Scientific Field
Photography and Material Science
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” can be used as a photosensitive material in the manufacturing process of Printed Circuit Boards (PCB), or in optoelectronics and laser printing .
Methods of Application or Experimental Procedures
The compound is applied to a surface and then exposed to light. The light causes a chemical reaction that changes the properties of the compound, allowing it to be used in various applications .
Results or Outcomes
The use of this compound in photosensitive materials can improve the quality and precision of the resulting products .
Application in Synthesis of Small Molecules for Solar Cells
Specific Scientific Field
Organic Chemistry and Solar Energy
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of small molecules for use in inverted perovskite solar cells .
Methods of Application or Experimental Procedures
Two newly developed small molecules based on “9,9-Bis(4-amino-3-methylphenyl)fluorene” functionalized with triphenylamine moieties were designed, synthesized, and characterized .
Results or Outcomes
The use of these small molecules in inverted perovskite solar cells can enhance the performance of the cells .
Application in Gas Separation
Specific Scientific Field
Chemical Engineering and Material Science
Summary of the Application
“9,9-Bis(4-amino-3-methylphenyl)fluorene” is used in the synthesis of thermal rearrangement (TR) copolymer membranes for gas separation .
Methods of Application or Experimental Procedures
A series of TR copolymer membranes were prepared by the copolymerization of 9,9-bis (3-amino-4-hydroxyphenoxyphenyl) fluorene (BAHPPF), 9,9-bis (3-amino-4-hydroxyphenyl)fluorene (BAHPF) and 2,2′-bis (3,4′-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), followed by thermal imidization and further thermal rearrangement .
Results or Outcomes
The gas permeabilities of TR copolymers increased with the increase of BAHPF content. TRCP-3:7 and TRCP-4:6 showed higher gas permeabilities, coupled with high O2/N2 and CO2/CH4 selectivities .
Safety And Hazards
Propiedades
IUPAC Name |
4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKVLGUIGNRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619151 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-amino-3-methylphenyl)fluorene | |
CAS RN |
107934-60-1 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





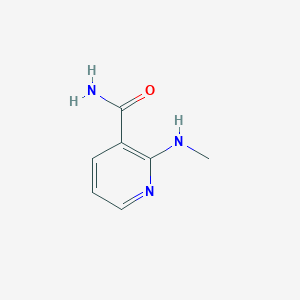

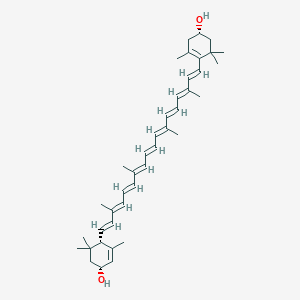
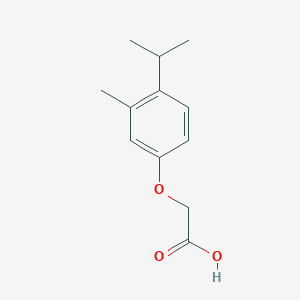
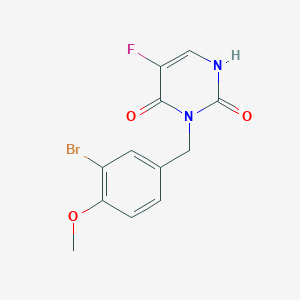
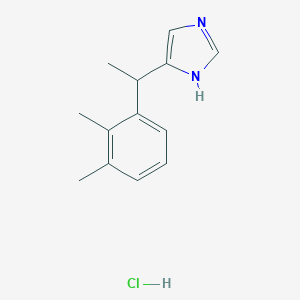
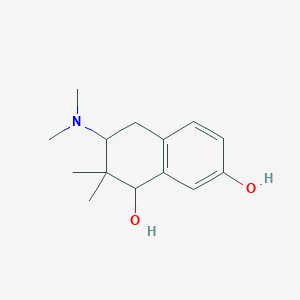
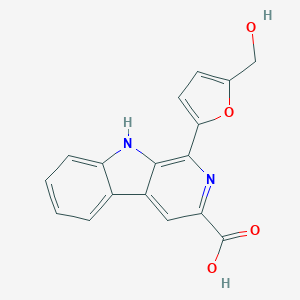
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
